molecular formula C8H6BrNS B6612356 Acetonitrile, [(4-bromophenyl)thio]- CAS No. 50837-23-5

Acetonitrile, [(4-bromophenyl)thio]-

Cat. No. B6612356
CAS RN: 50837-23-5
M. Wt: 228.11 g/mol
InChI Key: CLMNSXGIZPJEGD-UHFFFAOYSA-N
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Description

Acetonitrile, [(4-bromophenyl)thio]-, is a chemical compound belonging to the family of nitriles. It is a colorless liquid with a pungent odor and a boiling point of 81.7 °C. It is soluble in water, alcohol, and ether and is widely used in the synthesis of organic compounds. It is also used as a solvent for various reactions and in the production of pharmaceuticals and other industrial products.

Mechanism of Action

Acetonitrile, [(4-bromophenyl)thio]-, is a polar compound and is capable of forming hydrogen bonds with other molecules. It is also capable of forming dipole-dipole interactions and van der Waals forces. These interactions allow it to act as a solvent for various reactions and to act as a mobile phase in analytical chemistry.
Biochemical and Physiological Effects
Acetonitrile, [(4-bromophenyl)thio]-, is a toxic compound and can cause irritation to the skin, eyes, and mucous membranes. It is also a neurotoxin and can cause damage to the central nervous system. Ingestion of acetonitrile can cause nausea, vomiting, and abdominal pain. Prolonged exposure can cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

The advantages of using acetonitrile, [(4-bromophenyl)thio]-, in laboratory experiments include its low cost, its low volatility, and its ability to form hydrogen bonds with other molecules. Its low volatility makes it suitable for use in high temperature reactions. Its ability to form hydrogen bonds makes it useful in a variety of organic syntheses. The main limitation of acetonitrile is its toxicity, which makes it unsuitable for use in experiments involving humans.

Future Directions

For the use of acetonitrile, [(4-bromophenyl)thio]-, include the development of new methods for synthesizing organic compounds, the development of new pharmaceuticals and other industrial products, and the development of new analytical methods for liquid chromatography and mass spectrometry. Additionally, acetonitrile could be used in the synthesis of polymers and nanomaterials, and in the synthesis of peptides and other biologically active compounds. It could also be used in the development of new solvents for use in laboratory experiments.

Synthesis Methods

The synthesis of acetonitrile, [(4-bromophenyl)thio]-, is done by reacting bromobenzene and thiourea in the presence of a base such as sodium hydroxide. The reaction is done in an inert atmosphere such as nitrogen or argon. The reaction proceeds by the formation of a thiourea adduct which then decomposes to form acetonitrile and sodium bromide.

Scientific Research Applications

Acetonitrile, [(4-bromophenyl)thio]-, is used in numerous scientific research applications. It is used in the synthesis of organic compounds, in the production of pharmaceuticals and other industrial products, and as a solvent for various reactions. It is also used in analytical chemistry as a mobile phase for liquid chromatography and mass spectrometry. It is used in the synthesis of peptides and other biologically active compounds, and in the synthesis of polymers and nanomaterials.

properties

IUPAC Name

2-(4-bromophenyl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMNSXGIZPJEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368643
Record name Acetonitrile, [(4-bromophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, [(4-bromophenyl)thio]-

CAS RN

50837-23-5
Record name Acetonitrile, [(4-bromophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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